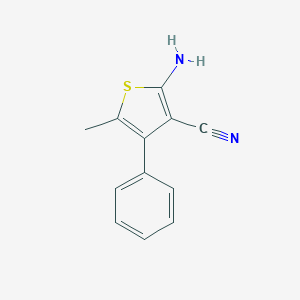

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-8-11(9-5-3-2-4-6-9)10(7-13)12(14)15-8/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPYGNLKAWFNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350059 | |

| Record name | 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99011-93-5 | |

| Record name | 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile, a polysubstituted aminothiophene of significant interest in medicinal chemistry and materials science. The primary focus will be on the widely employed and versatile Gewald aminothiophene synthesis, delving into its mechanistic intricacies, experimental protocols, and practical considerations. As a self-validating system, each aspect of the described protocol is grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of Substituted 2-Aminothiophenes

Substituted 2-aminothiophenes are a privileged scaffold in drug discovery and development, forming the core of numerous biologically active compounds.[1][2][3] Their inherent structural features allow for diverse functionalization, leading to a wide spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties.[2][3][4] The title compound, this compound, serves as a crucial intermediate in the synthesis of various therapeutic agents, such as the antipsychotic drug olanzapine.[5] The efficiency and versatility of the Gewald reaction make it a cornerstone for accessing this important class of heterocycles.[6][7][8]

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot, multi-component reaction that convenes a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[6][9][10] The synthesis of this compound proceeds via this pathway, utilizing 1-phenylpropan-2-one, malononitrile, and elemental sulfur as the key reactants.

The generally accepted mechanism unfolds in three principal stages:

Stage 1: Knoevenagel-Cope Condensation

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (1-phenylpropan-2-one) and the active methylene compound (malononitrile).[1][9][10] The base, typically a secondary or tertiary amine like morpholine or triethylamine, deprotonates the malononitrile to form a resonance-stabilized carbanion.[1] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-phenylpropan-2-one. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate, 2-(1-phenylpropylidene)malononitrile.[1][9] Computational studies have shown this condensation to be the first and most likely step in the Gewald reaction.[1][11]

Stage 2: Sulfur Addition and Polysulfide Formation

Following the formation of the α,β-unsaturated nitrile, elemental sulfur is introduced into the reaction. The exact mechanism of sulfur addition is complex and has been a subject of detailed computational investigation.[1][11] Current understanding suggests that the base deprotonates the allylic position of the α,β-unsaturated nitrile, creating a nucleophilic anion.[1][11] This anion then attacks the S₈ ring of elemental sulfur, leading to its opening and the formation of a polysulfide intermediate.[1][11] These polysulfide intermediates can exist in a complex equilibrium.[12]

Stage 3: Cyclization, Tautomerization, and Aromatization

The final stage involves the intramolecular cyclization of a monosulfide intermediate. The terminal sulfur atom attacks the nitrile carbon, forming a five-membered ring. Subsequent tautomerization and aromatization, driven by the formation of the stable thiophene ring, yield the final product, this compound.[10][12] This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[12]

A visual representation of this mechanism is provided below.

Caption: A simplified workflow of the Gewald reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general methodology for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and desired scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) |

| 1-Phenylpropan-2-one | 134.18 | 10 | 1.34 g |

| Malononitrile | 66.06 | 10 | 0.66 g |

| Elemental Sulfur | 32.07 | 12 | 0.38 g |

| Morpholine | 87.12 | 2 | 0.17 mL |

| Ethanol | 46.07 | - | 25 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpropan-2-one (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).

-

Solvent and Catalyst Addition: Add 25 mL of ethanol to the flask, followed by the addition of morpholine (2 mmol) as the basic catalyst.[9]

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C.[9] The gentle heating can improve the solubility and reactivity of sulfur.[9]

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the mixture into ice-cold water to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure this compound.

Causality in Experimental Choices and Troubleshooting

Choice of Base: Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are commonly used.[6] The choice of base can influence the rate of the initial Knoevenagel-Cope condensation.

Solvent Selection: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are preferred as they enhance the solubility of elemental sulfur.[6][9]

Temperature Control: While the reaction can proceed at room temperature, gentle heating (40-60 °C) often improves the reaction rate and yield by increasing the reactivity of sulfur.[9] However, excessive heat should be avoided to prevent side reactions.

Troubleshooting Low Yields:

-

Purity of Starting Materials: Ensure the purity and correct stoichiometry of the ketone, nitrile, and sulfur.

-

Inefficient Condensation: If the Knoevenagel-Cope condensation is slow, consider using a more effective base or a dehydrating agent.

-

Sulfur Reactivity: If sulfur addition appears to be the limiting step, ensure adequate heating and stirring to maintain sulfur in a reactive state. For sterically hindered ketones, a two-step procedure might be more effective, where the α,β-unsaturated nitrile is first isolated and then reacted with sulfur and base.[6]

Data Presentation: A Summary of Key Parameters

| Parameter | Value | Rationale |

| Reactant Ratio (Ketone:Nitrile:Sulfur) | 1 : 1 : 1.2 | A slight excess of sulfur is often used to ensure complete conversion. |

| Base Concentration | 10-20 mol% | Catalytic amounts of base are sufficient to promote the reaction. |

| Reaction Temperature | 40-50 °C | Optimal for balancing reaction rate and minimizing side products. |

| Typical Reaction Time | 2-8 hours | Varies depending on the specific substrates and reaction conditions. |

| Expected Yield | 60-90% | The Gewald reaction is generally high-yielding. |

Conclusion and Future Outlook

The Gewald synthesis remains a highly efficient and versatile method for the preparation of polysubstituted 2-aminothiophenes like this compound. Its operational simplicity, use of readily available starting materials, and generally high yields contribute to its widespread application in both academic and industrial settings.[6][7] Further research continues to explore modifications of the Gewald reaction, including the use of microwave irradiation and solid-supported synthesis to enhance reaction rates and simplify purification.[10][13] A deep understanding of its mechanism is crucial for optimizing reaction conditions and expanding its scope to novel and complex molecular architectures.

References

- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. (n.d.).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (n.d.).

- Gewald, K. (1961). Zur Reaktion von Ketonen mit Nitrilen in Gegenwart von Schwefel. Angewandte Chemie, 73(3), 114-114.

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

-

Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2001). Tetrahedron Letters, 42(37), 6553-6556.

-

Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Sharma, J., & Champagne, P. A. (2024). Computational investigations on the mechanism of the Gewald reaction. Abstracts of Papers of the American Chemical Society.

-

Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (2012). Molecules, 17(10), 11956-11977. Retrieved from [Link]

-

Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. (2021). RSC Advances, 11(49), 30959-30971. Retrieved from [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(47), 31743-31756. Retrieved from [Link]

- Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. (2017). Google Patents.

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Retrieved from [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(47), 31743-31756. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

Abstract

The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, offering an efficient and atom-economical pathway to polysubstituted 2-aminothiophenes.[1][2] These scaffolds are of paramount importance in medicinal chemistry and drug discovery, serving as key building blocks for a wide array of biologically active compounds.[3][4] This in-depth technical guide provides a comprehensive overview of the Gewald reaction, with a specific focus on the synthesis of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss key process parameters for optimization, and outline methods for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Gewald reaction for the synthesis of this and related 2-aminothiophene derivatives.

Introduction: The Significance of the Gewald Reaction

First reported by Karl Gewald in 1966, the Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[1] The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the high degree of functionalization achievable in a single step.[5] The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents, including antipsychotics and anti-inflammatory drugs.[5][6]

The target molecule of this guide, this compound, is a valuable intermediate for the synthesis of more complex heterocyclic systems. Its strategic functionalization, featuring a primary amine, a nitrile group, and substitution at the 4 and 5 positions of the thiophene ring, makes it a versatile synthon for library synthesis in drug discovery programs.

Mechanistic Insights into the Gewald Reaction

While the exact mechanism of the Gewald reaction has been a subject of study, the generally accepted pathway involves three key stages: a Knoevenagel condensation, the addition of sulfur, and a subsequent intramolecular cyclization followed by tautomerization.[1][7]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (phenylacetone) and the active methylene nitrile (malononitrile). The base, typically a secondary amine like morpholine or piperidine, deprotonates the malononitrile to form a carbanion. This carbanion then attacks the carbonyl carbon of phenylacetone, and subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[1]

-

Sulfur Addition: Elemental sulfur (S₈) then adds to the α-carbon of the α,β-unsaturated nitrile. The precise mechanism of this step is not fully elucidated but is believed to involve the formation of a thiiranium-like intermediate.[7]

-

Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile group. A subsequent tautomerization of the resulting imine leads to the stable aromatic 2-aminothiophene product.[1][7]

The overall reaction is a thermodynamically driven process, with the formation of the stable aromatic thiophene ring being the major driving force.[7]

Experimental Protocol for the Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| Phenylacetone | 134.18 | 10 | 1.34 g (1.29 mL) |

| Malononitrile | 66.06 | 10 | 0.66 g |

| Elemental Sulfur | 32.07 | 11 | 0.35 g |

| Morpholine | 87.12 | 5 | 0.44 g (0.44 mL) |

| Ethanol (absolute) | 46.07 | - | 20 mL |

3.2. Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

3.3. Reaction Workflow

Caption: Workflow for the Gewald synthesis of this compound.

3.4. Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetone (1.34 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in 20 mL of absolute ethanol.

-

Initiation: Begin stirring the mixture and add morpholine (0.44 mL, 5 mmol) dropwise over a period of 5 minutes. The addition of the base is often exothermic.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain this temperature for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Process Optimization and Troubleshooting

The yield and purity of the final product can be significantly influenced by several factors.

4.1. Choice of Base

The nature and amount of the basic catalyst are critical. While secondary amines like morpholine and piperidine are commonly used, other bases such as triethylamine can also be employed.[3] The optimal amount of base is typically in the range of 0.5 to 1.0 molar equivalents relative to the nitrile.[3] A catalytic amount of base can also be effective under certain conditions.

4.2. Solvent Selection

Polar protic solvents like ethanol and methanol are generally good choices for the Gewald reaction as they facilitate the dissolution of the reactants and the base.[3] In some cases, dimethylformamide (DMF) or dioxane can also be used.[3]

4.3. Temperature Control

The reaction temperature influences the reaction rate and the formation of side products. While refluxing in ethanol is a common condition, some substrates may benefit from lower or higher temperatures. It is advisable to perform a temperature screen to determine the optimal conditions for a specific set of reactants.

4.4. Common Side Reactions and Troubleshooting

-

Formation of a dark, tarry mixture: This can be due to the formation of complex polysulfides or polymerization at high temperatures. Careful temperature control and ensuring the purity of starting materials can mitigate this issue.

-

Low Yield: This could be due to incomplete reaction or the formation of side products. Optimizing the base, solvent, and temperature can improve the yield. In some cases, a two-step procedure, where the Knoevenagel condensation product is isolated first, may be beneficial.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of physical and spectroscopic methods.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₀N₂S |

| Molecular Weight | 214.29 g/mol |

| Appearance | Solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.3 (s, 3H, CH₃), ~4.6 (br s, 2H, NH₂), ~7.2-7.5 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃) | Expected signals for methyl, aromatic carbons, nitrile, and thiophene ring carbons. |

| IR (KBr) | ν (cm⁻¹): ~3400-3300 (N-H stretching), ~2220 (C≡N stretching) |

| Mass Spectrometry | m/z: [M]+ calculated for C₁₂H₁₀N₂S: 214.06 |

Note: The NMR and IR data are predicted based on the structure and may vary slightly in an experimental setting.

Conclusion

The Gewald reaction provides a powerful and versatile method for the synthesis of this compound, a valuable building block in medicinal chemistry. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this guide serve as a solid foundation for the successful application of the Gewald reaction in the laboratory. Further optimization and adaptation of the presented methodology may be necessary for specific research and development applications.

References

- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte. 1966, 99 (1), 94-100.

-

Organic Chemistry Portal. Gewald Reaction. [Link]

- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Pure and Applied Chemistry.

- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.

- Journal of Sulfur Chemistry THE GEWALD SYNTHESIS. ElectronicsAndBooks.

- Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. PMC - PubMed Central - NIH.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling a.

- Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.

- (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.

- An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylo. Thieme.

- 2-Amino-5-methylthiophene-3-carbonitrile. MedChemExpress.

- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

- 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile 1g. Dana Bioscience.

- This compound. CymitQuimica.

- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradi

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. d-nb.info [d-nb.info]

- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic analysis of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the structural elucidation of this compound using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and interpret the resulting data to build a cohesive and unambiguous structural confirmation. The guide emphasizes the integration of data from these orthogonal techniques to provide a complete analytical picture, essential for quality control, reaction monitoring, and regulatory submissions.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged heterocyclic structure that forms the core of numerous pharmacologically active compounds and functional organic materials.[1][2][3] Molecules incorporating this scaffold have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The versatility of the 2-aminothiophene ring, with its multiple substitution points, allows for fine-tuning of its physicochemical and biological properties, making it a cornerstone in modern drug design.

This compound (Molecular Formula: C₁₂H₁₀N₂S, Molecular Weight: 214.29 g/mol ) is a canonical example of this class.[5] Its synthesis is most efficiently achieved through the Gewald three-component reaction, a one-pot synthesis that combines a ketone (acetophenone), an active methylene nitrile (malononitrile), and elemental sulfur with a base catalyst.[6][7] Given the complexity of one-pot reactions, rigorous and unambiguous structural verification of the final product is paramount. This guide provides the definitive spectroscopic roadmap for that verification.

Molecular Structure and Synthetic Context

A clear understanding of the target molecule's architecture is fundamental to interpreting its spectroscopic output.

Figure 1: Molecular Structure of this compound.

The synthesis of this molecule typically proceeds via the Gewald reaction. This context is crucial as it informs the analyst about potential starting materials or intermediates that could appear as impurities in the final product, necessitating a robust, multi-technique characterization approach.

Figure 2: Correlation map showing how data from each spectroscopic technique validates specific functional groups and structural features of the target molecule.

-

FT-IR confirms the presence of all requisite functional groups.

-

NMR places these groups in their correct chemical environments and confirms their proton and carbon counts.

-

MS verifies the exact molecular weight and elemental formula.

-

UV-Vis confirms the nature of the extended conjugated system.

Together, these results form a self-validating and mutually reinforcing dataset that provides unequivocal proof of the structure of this compound.

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the synergistic application of FT-IR, NMR, MS, and UV-Vis techniques. Each method provides a unique and essential piece of the structural puzzle. By following the protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity, purity, and structure of this important chemical entity, ensuring the integrity and reproducibility of their scientific work.

References

-

Aslan, J., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Putrov, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

-

Reddy, T.S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Wikipedia. Gewald reaction. Available at: [Link]

-

Li, H., et al. (2018). Theoretical Study on Structures and UV-Vis Spectra of Macrocyclic Thiophene Derivatives. AASRI Procedia. Available at: [Link]

-

Sato, Y., & Abe, T. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences. Available at: [Link]

-

Kolodziejczyk, B., et al. (2013). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Advances. Available at: [Link]

-

Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]

-

Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

Ziaulla, M., et al. (2012). 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

-

van der Wouden, P. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

van der Wouden, P. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. PubMed Central. Available at: [Link]

-

Obu, P. A., et al. (2023). Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent. ResearchGate. Available at: [Link]

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Reich, H. J. (2021). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

University of California, Irvine. (N.D.). 13C NMR Chemical Shift Table. Available at: [Link]

-

van der Wouden, P. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Characterization of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a detailed exploration of the synthetic methodology, physicochemical properties, and spectroscopic signature of this compound. While direct experimental data for the title compound is not extensively available in public literature, this guide leverages data from closely related analogs to provide a robust and predictive characterization profile, empowering researchers to confidently synthesize, identify, and utilize this valuable molecule in their research endeavors.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] The unique electronic and structural features of the 2-aminothiophene ring system allow it to serve as a versatile synthon for the construction of more complex, biologically active heterocyclic systems. The title compound, this compound, is a prominent member of this class, featuring substituents that are expected to modulate its biological activity and physicochemical properties, making it a molecule of high interest for drug discovery programs.

Synthesis via the Gewald Reaction: A Mechanistic and Practical Approach

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4] This one-pot synthesis offers a convergent and atom-economical route to the target molecule from readily available starting materials.

2.1. Reaction Principle and Causality of Component Selection

The Gewald reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of this compound, the selected reagents are:

-

1-Phenylpropan-2-one (Phenylacetone): Provides the C4-phenyl and C5-methyl substituents of the thiophene ring.

-

Malononitrile: Serves as the source of the C2-amino and C3-carbonitrile groups. Its acidic methylene protons are crucial for the initial condensation step.

-

Elemental Sulfur (S₈): The sulfur source for the formation of the thiophene ring.

-

Base Catalyst (e.g., Morpholine, Piperidine, or Triethylamine): Facilitates the initial Knoevenagel condensation and the subsequent cyclization steps.

The reaction proceeds through an initial Knoevenagel condensation between phenylacetone and malononitrile to form an α,β-unsaturated dinitrile intermediate. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4]

2.2. Visualizing the Synthesis Workflow

Caption: A streamlined workflow for the synthesis and purification of the target compound.

2.3. Detailed Experimental Protocol

This protocol is a representative procedure based on established Gewald reaction methodologies. Researchers should optimize conditions as necessary.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-phenylpropan-2-one (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Catalyst Addition: To the stirred suspension, add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 equivalents). The choice of base can influence reaction kinetics and yield.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If the product precipitates, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound as a solid.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected analytical data for this compound, based on the analysis of structurally similar compounds.

3.1. Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₀N₂S |

| Molecular Weight | 214.29 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform) and sparingly soluble in water. |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following are the predicted ¹H and ¹³C NMR chemical shifts.

3.2.1. ¹H NMR Spectroscopy (Predicted)

-

Amino Protons (-NH₂): A broad singlet is expected in the range of δ 5.0-7.0 ppm. The chemical shift and peak shape can be influenced by solvent and concentration.

-

Phenyl Protons (-C₆H₅): A multiplet in the aromatic region, typically between δ 7.2-7.6 ppm, integrating to 5 protons.

-

Methyl Protons (-CH₃): A sharp singlet is anticipated around δ 2.0-2.5 ppm, integrating to 3 protons.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=C (Thiophene Ring) | 100-160 | The chemical shifts of the thiophene ring carbons are influenced by the substituents. |

| C-NH₂ (Thiophene Ring) | ~155-165 | The amino group has a strong deshielding effect. |

| C-CN (Thiophene Ring) | ~90-100 | The carbon attached to the nitrile group appears at a relatively upfield position. |

| -CN (Nitrile Carbon) | ~115-120 | Characteristic chemical shift for a nitrile carbon. |

| C-Phenyl (Thiophene Ring) | ~130-140 | The quaternary carbon of the thiophene ring attached to the phenyl group. |

| Phenyl Carbons (-C₆H₅) | 125-140 | A series of peaks corresponding to the carbons of the phenyl ring. |

| Methyl Carbon (-CH₃) | ~15-20 | A typical upfield chemical shift for a methyl group attached to an sp² carbon. |

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are summarized below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amino Group) | 3450-3300 (two bands) | Symmetric & Asymmetric Stretch |

| C≡N (Nitrile Group) | 2230-2210 | Stretch |

| C=C (Aromatic & Thiophene) | 1620-1580 | Stretch |

| C-N (Amino Group) | 1350-1250 | Stretch |

| C-H (Aromatic & Methyl) | 3100-3000 & 2950-2850 | Stretch |

3.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 214, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways (Predicted):

-

Loss of a methyl radical (-CH₃) to give a fragment at m/z = 199.

-

Loss of HCN from the nitrile group, resulting in a fragment at m/z = 187.

-

Fragmentation of the thiophene ring.

-

3.5. Single-Crystal X-ray Diffraction

Self-Validating Experimental Workflow

To ensure the scientific integrity of the characterization process, a self-validating workflow is essential.

Caption: A self-validating workflow ensuring the accuracy of the characterization process.

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive framework for its synthesis and characterization, drawing upon established methodologies and predictive data from analogous compounds. By following the detailed protocols and understanding the expected analytical outcomes presented herein, researchers can confidently synthesize, identify, and utilize this promising scaffold in their drug discovery and development pipelines. The integration of robust synthetic procedures with a multi-technique analytical approach ensures the highest level of scientific integrity and provides a solid foundation for future research in this exciting area of medicinal chemistry.

References

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056. PubChem. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. Crystallography Reports. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

2-Amino-4-methyl-5-phenylthiophene-3-carboxamide. Acta Crystallographica Section C Crystal Structure Communications. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

Sources

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile IUPAC name and CAS number

An In-Depth Technical Guide to 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. As a versatile heterocyclic scaffold, this compound represents a key building block in the exploration of novel therapeutics.

Chemical Identity and Core Properties

This compound is a substituted aminothiophene, a class of compounds renowned for its utility in medicinal chemistry.[1][2] Its structural features—a primary amine, a nitrile group, and a strategically placed phenyl ring—make it a highly reactive and adaptable intermediate for constructing more complex molecular architectures.

| Property | Value | Source |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 99011-93-5 | [3][4][5] |

| Molecular Formula | C₁₂H₁₀N₂S | [4] |

| Molecular Weight | 214.29 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically >95.0% for commercial grades | [4] |

| InChI Key | PQPYGNLKAWFNAF-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale: The Gewald Reaction

The most prevalent and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald aminothiophene synthesis. This one-pot, multi-component reaction is valued for its operational simplicity and ability to rapidly generate molecular complexity from readily available starting materials.

The reaction proceeds by the condensation of a ketone (phenylacetone), an α-cyano ester or nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Causality Behind Experimental Choices:

-

Reactants: Phenylacetone provides the C4-phenyl and C5-methyl substituents. Malononitrile provides the C3-carbonitrile and the C2-amine (after tautomerization). Elemental sulfur (S₈) acts as the sulfur source for the thiophene ring.

-

Catalyst: A morpholine or diethylamine catalyst is typically used. Its role is to deprotonate the active methylene compound (malononitrile), initiating the Knoevenagel condensation with the ketone. It also facilitates the subsequent steps of the reaction cascade.

-

Solvent: A polar solvent like ethanol or dimethylformamide (DMF) is often used to ensure the solubility of the reactants and intermediates.

Generalized Experimental Protocol: Gewald Synthesis

-

Reaction Setup: To a solution of phenylacetone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine (0.1-0.2 eq).

-

Initial Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation, forming the intermediate benzylidenemalononitrile derivative.

-

Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq) to the reaction mixture.

-

Cyclization: Heat the mixture to reflux (approximately 60-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The crude solid can be collected by filtration, washed with cold ethanol to remove impurities, and dried.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a high-purity solid.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Gewald synthesis pathway for this compound.

Caption: The Gewald reaction mechanism for synthesizing the title compound.

Applications in Drug Discovery and Medicinal Chemistry

While this compound may not be an active pharmaceutical ingredient (API) itself, its core structure is a privileged scaffold in drug development. The 2-aminothiophene motif is present in numerous approved drugs and bioactive molecules.[1][2]

Key Roles:

-

Precursor to Thieno[2,3-d]pyrimidines: This is arguably the most significant application. The vicinal amino and nitrile groups on the thiophene ring are perfectly positioned to undergo cyclocondensation reactions with various reagents (e.g., formamide, urea, isothiocyanates) to form the thieno[2,3-d]pyrimidine bicyclic system. This heterocyclic core is found in molecules with a broad range of biological activities, including:

-

Analogue Synthesis: The closely related compound, 2-amino-5-methylthiophene-3-carbonitrile (lacking the C4-phenyl group), is a critical intermediate in the industrial synthesis of Olanzapine , a widely used atypical antipsychotic for treating schizophrenia and bipolar disorder.[7][8][9] Therefore, this compound serves as a valuable starting material for synthesizing analogues of Olanzapine and other benzodiazepine-fused heterocycles, allowing researchers to explore structure-activity relationships (SAR) and develop new CNS-active agents.

-

Scaffold for Novel Inhibitors: The structure can be elaborated to create inhibitors for various biological targets. For instance, related 2-aminothiophene derivatives have been investigated as PD-L1 antagonists for cancer immunotherapy.[10]

Illustrative Workflow: Path to Bioactive Compounds

Caption: Synthetic pathways from the title compound to bioactive scaffolds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The following information is based on data for structurally similar aminothiophenes and should be considered a guideline.[11][12] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification (GHS Classification):

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 |

| STOT SE 3 | H335: May cause respiratory irritation | GHS07 |

Recommended Handling and PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

References

-

2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056. PubChem. [Link]

-

99011-93-5 | this compound. ChemCD. [Link]

-

Understanding 2-Amino-5-methyl-3-thiophenecarbonitrile: Properties, Applications, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. PubMed Central (PMC). [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central (PMC). [Link]

- CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.

-

(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 99011-93-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile in Organic Solvents

Preamble: Navigating the Data Landscape

In the realm of pharmaceutical sciences and materials research, a comprehensive understanding of a compound's solubility is a cornerstone of its development and application.[1][2][3][4][5] This guide focuses on 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile, a substituted aminothiophene derivative. It is important to note at the outset that, as of the latest literature review, specific quantitative solubility data for this exact molecule in a range of organic solvents is not extensively published. This is not an uncommon scenario for novel or specialized compounds.

However, this absence of data presents an opportunity. This guide is structured to not only provide a qualitative and predictive understanding of the solubility of this compound but also to equip the researcher with the foundational knowledge and practical methodologies to determine it empirically. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer a predictive analysis based on the known physicochemical properties of analogous thiophene structures.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[5] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. This interplay is influenced by several factors, including temperature, pressure, and the physicochemical properties of both the solute and the solvent.

Physicochemical Properties of this compound

While specific data for the target molecule is scarce, we can infer its properties from the constituent functional groups and similar known compounds like 2-Amino-5-methyl-3-thiophenecarbonitrile.[6]

-

Structure: The molecule possesses a thiophene core, an aromatic sulfur-containing heterocycle. Attached to this core are an amino group (-NH2), a methyl group (-CH3), a phenyl group (-C6H5), and a nitrile group (-CN).

-

Polarity: The presence of the amino and nitrile groups introduces polarity and the capacity for hydrogen bonding (the amino group as a donor and the nitrile and amino groups as acceptors). The phenyl and methyl groups are nonpolar. The thiophene ring itself has aromatic character.[7] This combination of polar and nonpolar functionalities suggests a moderate overall polarity.

-

Expected Interactions: The molecule can engage in dipole-dipole interactions, London dispersion forces, and hydrogen bonding. The solubility will be highest in solvents that can effectively participate in these same types of interactions.

The Principle of "Like Dissolves Like"

This principle is a useful heuristic for predicting solubility. It suggests that a solute will be most soluble in a solvent that has a similar polarity and hydrogen bonding capability.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the phenyl and methyl groups will have some affinity for these solvents, the polar amino and nitrile groups will be energetically disfavored.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds. They are expected to be reasonably good solvents for this compound due to their ability to interact with the polar functional groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can both donate and accept hydrogen bonds. Alcohols like ethanol and methanol are anticipated to be good solvents, as they can interact favorably with the amino and nitrile groups. Water, being highly polar, is expected to be a poor solvent due to the molecule's significant nonpolar character (phenyl and thiophene rings).[7]

Predictive Solubility Profile

Based on the theoretical principles discussed, a qualitative prediction of the solubility of this compound in common organic solvents is summarized in the table below. It is crucial to reiterate that these are predictions and must be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The molecule's significant nonpolar surface area (phenyl and thiophene rings) outweighs the polarity of the amino and nitrile groups. |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amino and nitrile groups, and has a smaller nonpolar component than ethanol. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, it can engage in hydrogen bonding. Its slightly larger nonpolar character might slightly reduce solubility compared to methanol. |

| Acetone | Polar Aprotic | Moderate | A good dipole-dipole acceptor that can interact with the polar groups of the solute. |

| Ethyl Acetate | Polar Aprotic | Moderate | Possesses both polar (ester group) and nonpolar (ethyl group) characteristics, making it a versatile solvent. |

| Dichloromethane | Polar Aprotic | Moderate | A relatively polar solvent that is a good choice for many organic compounds. |

| Acetonitrile | Polar Aprotic | Moderate to High | A polar aprotic solvent that can effectively solvate the polar functionalities of the molecule. |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene will not effectively solvate the polar amino and nitrile groups. |

| Hexane | Nonpolar | Very Low | A highly nonpolar solvent that is a poor match for the molecule's polar functional groups. |

Experimental Determination of Thermodynamic Solubility

The most reliable way to determine the solubility of this compound is through experimental measurement. The shake-flask method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility.[8]

Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant (the clear liquid above the solid). Immediately filter the sample using a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Diagram of the Experimental Workflow

Caption: Workflow for thermodynamic solubility determination by the shake-flask method.

Advanced Considerations and Troubleshooting

-

Polymorphism: The solubility of a solid can be affected by its crystal form (polymorphism). It is essential to characterize the solid form of this compound before and after the solubility experiment (e.g., using X-ray powder diffraction) to ensure that no phase transition has occurred.

-

pH Effects (for aqueous or buffered systems): As an amine, the solubility of this compound in aqueous systems would be highly pH-dependent. While this guide focuses on organic solvents, this is a critical consideration for any potential pharmaceutical applications.

-

Temperature Dependence: Solubility is temperature-dependent. For most solids, solubility increases with increasing temperature.[5] It is advisable to determine the solubility at multiple temperatures relevant to the intended application.

-

Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic solubility, which is the true equilibrium value. In some applications, particularly in early drug discovery, kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution) is measured. It is important to be aware of the distinction between these two parameters.

Conclusion

While direct, published quantitative solubility data for this compound is not currently available, a robust understanding of its likely behavior in various organic solvents can be achieved through the application of fundamental physicochemical principles. The thiophene moiety and its functionalization with both polar (amino, nitrile) and nonpolar (methyl, phenyl) groups suggest a nuanced solubility profile, with a preference for polar aprotic and polar protic solvents.

This guide provides the theoretical framework and, more importantly, a detailed, actionable experimental protocol for the empirical determination of its solubility. For researchers in drug development and materials science, obtaining this data is a critical step in advancing the utility of this compound. The methodologies outlined herein represent a self-validating system to generate reliable and reproducible solubility data, forming a solid foundation for formulation, process development, and further research.

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. ResearchGate. [Link]

-

2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the heterocyclic compound 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a polysubstituted thiophene derivative. The thiophene ring system is a crucial pharmacophore found in numerous biologically active compounds and functional materials.[1] A precise understanding of the molecular structure is paramount for establishing structure-activity relationships (SAR) and for the quality control of these chemical entities. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[2] This guide will detail the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for the title compound, providing predicted chemical shifts and discussing the underlying principles of spectral features.

The Power of NMR in Structural Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[2] The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.[3] In ¹H NMR, the integration of signal areas reveals the relative number of protons, and spin-spin coupling patterns (multiplicity) provide information about neighboring protons.[4] ¹³C NMR, while having a much lower natural abundance of the active isotope, offers a direct view of the carbon skeleton of the molecule.[3]

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind each step is explained to ensure a self-validating experimental design.

I. Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this nature.[5] The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

-

Concentration : Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is a good balance for achieving a strong signal-to-noise ratio without causing issues with sample viscosity or solubility.

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons and carbons resonate at 0.00 ppm, providing a reliable reference point for calibrating the chemical shift scale.[3]

-

Transfer to NMR Tube : Filter the solution into a clean, dry, high-quality 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.

II. Spectrometer Setup and Data Acquisition

A standard workflow for NMR data acquisition and subsequent analysis is depicted below.

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.[3]

-

Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected chemical shift range for organic molecules.[3]

-

Number of Scans: 16 to 64 scans are generally enough to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures that the protons have fully relaxed, allowing for accurate integration.[3]

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]

-

Spectral Width: A wider spectral width of about 200-220 ppm is necessary to encompass the larger chemical shift range of carbon nuclei.[3]

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope (1.1%).[2]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy, especially for quaternary carbons.[3]

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar substituted thiophenes and aromatic compounds.[2][3][5] The numbering scheme used for the assignments is provided in the molecular structure diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments. (Note: A placeholder for an image is used here. In a real application, this would be the chemical structure with numbered atoms.)

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.50 - 7.30 | Multiplet | 5H | Phenyl-H | The protons of the phenyl group are expected to resonate in the aromatic region. The exact chemical shifts and multiplicities will depend on the rotational freedom of the phenyl ring. |

| ~ 5.00 | Broad Singlet | 2H | NH₂ | The protons of the amino group often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be highly variable depending on solvent and concentration. |

| ~ 2.40 | Singlet | 3H | CH₃ | The methyl group attached to the thiophene ring is expected to be a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C2 | The carbon atom attached to the amino group (C2) is expected to be significantly deshielded. |

| ~ 145 | C5 | The carbon atom bearing the methyl group (C5) will also be in the aromatic region of the thiophene ring. |

| ~ 140 | Phenyl C (ipso) | The ipso-carbon of the phenyl ring, attached to the thiophene, will be a quaternary carbon in the aromatic region. |

| ~ 130 - 128 | Phenyl CH | The protonated carbons of the phenyl ring will appear in this region. |

| ~ 125 | C4 | The carbon atom attached to the phenyl group (C4) will be a quaternary carbon within the thiophene ring. |

| ~ 117 | CN | The carbon of the nitrile group typically resonates in this region. |

| ~ 90 | C3 | The carbon atom attached to the nitrile group (C3) is expected to be significantly shielded. |

| ~ 15 | CH₃ | The methyl carbon will be found in the aliphatic region of the spectrum. |

Advanced NMR Techniques for Unambiguous Assignment

For a definitive and unambiguous assignment of all proton and carbon signals, especially in complex molecules, a suite of two-dimensional (2D) NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[4]

The logical flow for utilizing these advanced techniques for structural elucidation is presented in the following diagram.

Caption: Workflow for structural elucidation using 2D NMR.

Conclusion

This technical guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed experimental protocols and utilizing the predictive spectral data and interpretation strategies outlined, researchers can confidently approach the structural characterization of this and related heterocyclic compounds. The integration of 1D and 2D NMR techniques, grounded in a solid understanding of the underlying principles, is the cornerstone of modern chemical analysis and is essential for the advancement of pharmaceutical and materials science research.

References

- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

- BenchChem. (2025). A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PMC. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue.

- ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- Taylor & Francis Online. (n.d.). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes.

- ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2‐Hydroxy-4- phenylthiophene-3-carbonitrile as PD-L1 Antagonist.

- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]